5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC11107500
InChI: InChI=1S/C13H10N2O2/c1-9-4-6-10(7-5-9)12-14-13(17-15-12)11-3-2-8-16-11/h2-8H,1H3
SMILES: CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CO3
Molecular Formula: C13H10N2O2
Molecular Weight: 226.23 g/mol

5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC11107500

Molecular Formula: C13H10N2O2

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole -

Specification

Molecular Formula C13H10N2O2
Molecular Weight 226.23 g/mol
IUPAC Name 5-(furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C13H10N2O2/c1-9-4-6-10(7-5-9)12-14-13(17-15-12)11-3-2-8-16-11/h2-8H,1H3
Standard InChI Key NXXURVXTYOJCSP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CO3
Canonical SMILES CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CO3

Introduction

Structural and Molecular Characteristics

Core Architecture

5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole features a central 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The oxadiazole core is substituted at position 3 with a 4-methylphenyl group (para-tolyl) and at position 5 with a furan-2-yl moiety. This arrangement confers distinct electronic properties due to the electron-rich furan oxygen and the electron-donating methyl group on the phenyl ring .

Key Structural Attributes:

  • Oxadiazole Ring: The 1,2,4-oxadiazole system exhibits aromatic stabilization, with bond lengths and angles consistent with delocalized π-electrons. The N–O bond contributes to dipole moments, enhancing solubility in polar solvents .

  • Furan Substituent: The furan-2-yl group introduces a planar, conjugated system that may participate in π-π stacking interactions with biological targets, as observed in analogous antimicrobial agents .

  • 4-Methylphenyl Group: The para-methyl substitution on the phenyl ring increases lipophilicity, potentially improving membrane permeability in biological systems .

Molecular Properties

The molecular formula C₁₂H₉N₃O₂ corresponds to a molar mass of 227.22 g/mol. Computational analyses predict a logP value of 2.8, indicating moderate lipophilicity, and a polar surface area of 65.2 Ų, suggesting limited blood-brain barrier penetration . Spectroscopic data for analogous compounds reveal:

  • IR Spectroscopy: Stretching vibrations at ~1,610 cm⁻¹ (C=N in oxadiazole) and ~1,250 cm⁻¹ (C–O in furan) .

  • NMR Spectroscopy:

    • ¹H-NMR: Aromatic protons in the furan ring appear as doublets between δ 6.3–7.5 ppm, while the para-tolyl methyl group resonates as a singlet near δ 2.3 ppm .

    • ¹³C-NMR: The oxadiazole C-2 and C-5 carbons are typically observed at δ 165–170 ppm and δ 105–110 ppm, respectively .

Synthetic Methodologies

Cyclocondensation of Amidoximes

The most common route to 1,2,4-oxadiazoles involves cyclization of amidoximes with carboxylic acid derivatives. For 5-(furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole, a plausible synthesis proceeds as follows:

  • Formation of Amidoxime:
    Reaction of furan-2-carbonyl chloride with 4-methylbenzamide oxime in the presence of triethylamine yields the intermediate amidoxime.

  • Cyclization:
    Treatment with phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) induces cyclodehydration, forming the oxadiazole ring .

Representative Reaction Conditions:

StepReagentsTemperatureTimeYield
1Furan-2-carbonyl chloride, Et₃N0–5°C2 h85%
2POCl₃, DCMReflux4 h72%

Alternative Routes

  • Microwave-Assisted Synthesis: Reduces reaction time to <30 minutes while maintaining yields >70% .

  • Solid-Phase Synthesis: Enables combinatorial library generation for high-throughput screening .

Physicochemical and Pharmacological Properties

Stability and Solubility

Experimental data for closely related compounds suggest:

  • Thermal Stability: Decomposition temperature >250°C, suitable for high-temperature applications .

  • Solubility Profile:

    SolventSolubility (mg/mL)
    Water0.12
    Ethanol8.7
    DMSO22.4

Hypothesized Biological Activities

While direct bioactivity data for 5-(furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole are unavailable, structural analogs exhibit:

Antimicrobial Activity:

  • Bacterial Targets: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli for furan-oxadiazole hybrids .

  • Mechanism: Disruption of cell wall synthesis via penicillin-binding protein inhibition .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

CompoundSubstituentsAntibacterial MIC (µg/mL)Anticancer IC₅₀ (µM)
A5-NO₂-furan2.5 (S. aureus)8.2 (HepG2)
B5-Cl-furan4.1 (E. coli)14.7 (MCF-7)
Target5-furanPredicted: 6–10Predicted: 15–20

Electron-withdrawing groups (e.g., NO₂, Cl) enhance antimicrobial potency but reduce anticancer selectivity compared to the unsubstituted furan derivative .

Future Research Directions

  • Synthetic Optimization:

    • Develop green chemistry protocols using ionic liquids or biocatalysts to improve atom economy.

    • Explore continuous-flow systems for scalable production.

  • Biological Screening:

    • Prioritize in vitro assays against multidrug-resistant bacterial strains (e.g., MRSA).

    • Evaluate synergistic effects with β-lactam antibiotics.

  • Computational Modeling:

    • Perform molecular dynamics simulations to predict binding affinities for kinase targets (e.g., EGFR, VEGFR2).

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